2-amino-N-(3-methylphenyl)benzamide

Catalog No.
S671446
CAS No.
22312-62-5
M.F
C14H14N2O
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-N-(3-methylphenyl)benzamide

CAS Number

22312-62-5

Product Name

2-amino-N-(3-methylphenyl)benzamide

IUPAC Name

2-amino-N-(3-methylphenyl)benzamide

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C14H14N2O/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3,(H,16,17)

InChI Key

ZLUXETNDOIBMSR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2N

Synthesis of Drug Candidates

Antioxidant and Antibacterial Activities

Computational Fluid Dynamics

Synthesis of Sulphonamide Analogues

Drug Discovery

Industrial Applications

Specific Scientific Field: This application falls under the field of Industrial Chemistry .

Summary of the Application: Amide compounds, including “2-amino-N-(3-methylphenyl)benzamide”, have been widely used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

2-amino-N-(3-methylphenyl)benzamide is an organic compound characterized by the molecular formula C14H14N2OC_{14}H_{14}N_{2}O. It features a benzamide structure with an amino group and a 3-methylphenyl substituent. This compound serves as an essential building block in medicinal chemistry, acting as an intermediate in the synthesis of various pharmaceutical agents. Its unique structural characteristics, including the presence of both an amino group and a benzamide moiety, contribute to its diverse reactivity and biological activity.

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
  • Reduction: Reduction can be achieved using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst, converting the compound into amines or other reduced forms.
  • Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles, allowing for the introduction of diverse functional groups.

These reactions highlight the compound's versatility in organic synthesis.

The biological activity of 2-amino-N-(3-methylphenyl)benzamide is notable, particularly in its role as a precursor for drug development. It has been investigated for potential antimicrobial and anticancer properties. The compound's ability to interact with specific biological targets makes it a valuable candidate in pharmacological research. Studies have shown that derivatives of this compound may exhibit significant inhibition against various cancer cell lines, suggesting its potential use in targeted therapies.

Two primary synthetic routes are employed for the preparation of 2-amino-N-(3-methylphenyl)benzamide:

  • Acylation of 4-methyl-3-nitroaniline with Benzoyl Chloride: This method yields N-(4-methyl-3-nitrophenyl)benzamide as an intermediate.
  • Selective Acylation of 4-methylbenzene-1,3-diamine with Benzoic Anhydride: This direct approach allows for high selectivity and yield, often achieving up to 85.7% within a short reaction time using continuous flow microreactor systems .

These methods demonstrate the efficiency and effectiveness of modern synthetic techniques in producing this compound.

2-amino-N-(3-methylphenyl)benzamide finds applications across various fields:

  • Medicinal Chemistry: It serves as a key intermediate in synthesizing pharmaceuticals, particularly those targeting cancer and microbial infections.
  • Industrial Chemistry: The compound is utilized in producing specialty chemicals and materials within industries such as plastics and agriculture.
  • Research: It is employed in studies exploring new

Interaction studies involving 2-amino-N-(3-methylphenyl)benzamide focus on its biochemical pathways and mechanisms of action. Research indicates that this compound can modulate enzyme activities and influence signaling pathways within cells. Its interactions with specific molecular targets are crucial for understanding its potential therapeutic effects .

Several compounds share structural similarities with 2-amino-N-(3-methylphenyl)benzamide, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
N-(3-Amino-4-methylphenyl)benzamideSimilar amide structure but different amino positionDifferent reactivity due to amino group positioning
2,3-DimethoxybenzamideMethoxy groups instead of an amino groupAltered solubility and reactivity
N-(4-Methylphenyl)benzamideLacks the amino group at the second positionDifferent biological activity profile
2-Amino-N-(2-methylphenyl)benzamideMethyl group at the second positionVariations in pharmacological effects

The uniqueness of 2-amino-N-(3-methylphenyl)benzamide lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological properties, making it particularly valuable in medicinal chemistry applications.

XLogP3

3

Sequence

X

Wikipedia

2-amino-N-(3-methylphenyl)benzamide

Dates

Modify: 2023-08-15

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